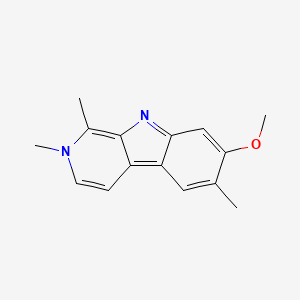
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline typically involves the electrocyclic cyclization of 3-nitrovinylindoles. This process can be initiated using microwave irradiation of butanolic solutions of 3-nitrovinylindoles or through the Boc protection of indolic nitrogen, which is removed during the reaction . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be particularly advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors, providing neuroprotective effects .
Comparison with Similar Compounds
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one
Comparison: While these compounds share some structural similarities, 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is unique due to its beta-carboline core, which imparts distinct biological activities.
Properties
CAS No. |
143502-38-9 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
7-methoxy-1,2,6-trimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-9-7-12-11-5-6-17(3)10(2)15(11)16-13(12)8-14(9)18-4/h5-8H,1-4H3 |
InChI Key |
PFGYDMZRQZEPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C=CN(C(=C3N=C2C=C1OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
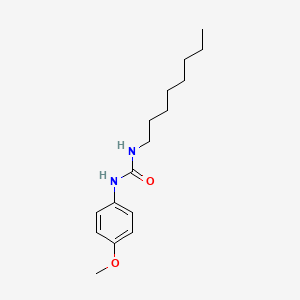
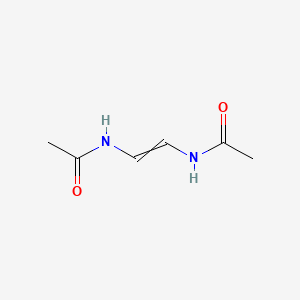
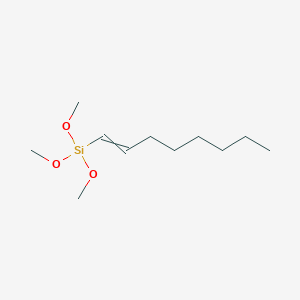

![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
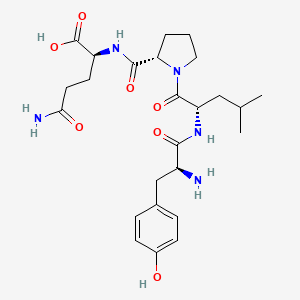

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
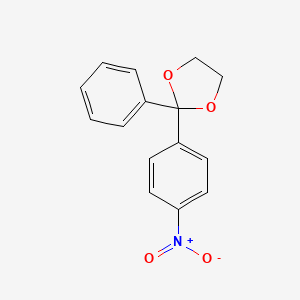
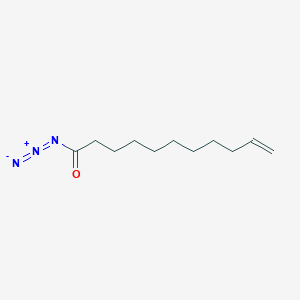
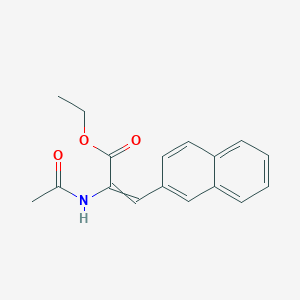

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
